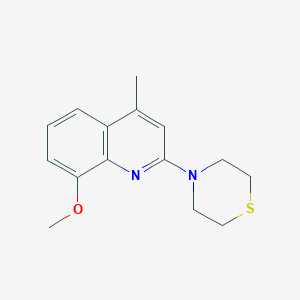
8-methoxy-4-methyl-2-(4-thiomorpholinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-4-methyl-2-(4-thiomorpholinyl)quinoline, also known as 4-Methyl-N-(4-morpholinyl)-8-methoxyquinoline-2-carbothioamide (MMQ), is a quinoline derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of MMQ is not fully understood, but studies have suggested that it may act through multiple pathways. MMQ has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. MMQ has also been shown to inhibit the production of reactive oxygen species and increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects. Additionally, MMQ has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
MMQ has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection against oxidative stress and glutamate-induced toxicity, and inhibition of bacterial growth. MMQ has also been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
实验室实验的优点和局限性
MMQ has several advantages for lab experiments, including its high yield and purity after synthesis, as well as its potent anticancer, neuroprotective, and antimicrobial activity. However, MMQ also has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in some experiments.
未来方向
There are several future directions for MMQ research, including investigating its potential in combination therapy with other anticancer drugs, exploring its mechanism of action in more detail, and evaluating its efficacy in animal models of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of MMQ and to evaluate its safety profile in vivo.
Conclusion
In conclusion, MMQ is a quinoline derivative that has shown potential in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. MMQ has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of MMQ and its applications in various fields.
合成方法
MMQ has been synthesized using various methods, including the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with morpholine and thiourea in the presence of acetic acid and ethanol. Another method involves the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with morpholine and ammonium thiocyanate in the presence of acetic acid and ethanol. Both methods have resulted in the synthesis of MMQ with high yields and purity.
科学研究应用
MMQ has shown potential in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that MMQ has potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. MMQ has also been shown to have neuroprotective effects against oxidative stress and glutamate-induced toxicity in neuronal cells. Furthermore, MMQ has exhibited antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
4-(8-methoxy-4-methylquinolin-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-10-14(17-6-8-19-9-7-17)16-15-12(11)4-3-5-13(15)18-2/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSDHISMCBMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Methoxy-4-methylquinolin-2-yl)thiomorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

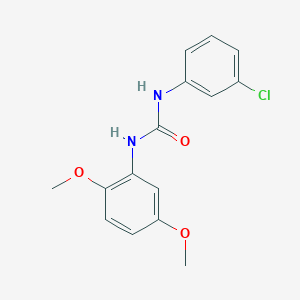
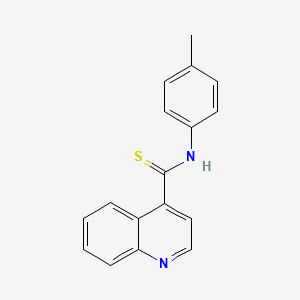
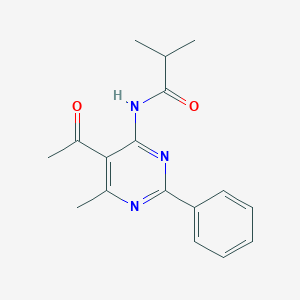

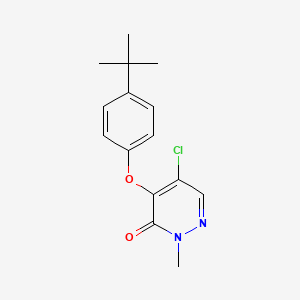
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)
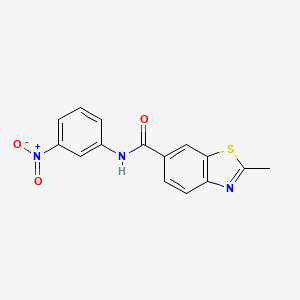
![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)

![3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5711701.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)

![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)